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Compound of Interest

Compound Name: 4-(3-Phenylpropyl)aniline

CAS No.: 80861-22-9

Cat. No.: B3057456

Get Quote

Executive Technical Summary
In medicinal chemistry, the transition from a 4-propylaniline scaffold to a 4-(3-
phenylpropyl)aniline scaffold represents a classic "fragment growing" strategy. While 4-

propylaniline serves as a compact, lipophilic building block, the 4-(3-phenylpropyl) variant

introduces a distal aromatic pharmacophore capable of engaging in

stacking or cation-

interactions within deep hydrophobic binding pockets. This guide analyzes the physicochemical
shifts, synthetic accessibility, and structure-activity relationship (SAR) implications of this
modification.

Physicochemical Comparative Analysis
The addition of a terminal phenyl ring to the propyl chain drastically alters the molecular volume

and lipophilicity profile.
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Feature 4-Propylaniline
4-(3-
Phenylpropyl)anilin
e

Delta / Impact

CAS Number 2696-84-6 80861-22-9 —

Formula +

Molecular Weight 135.21 g/mol 211.30 g/mol +56% Mass

LogP (Lipophilicity) ~2.40 [1] ~3.7 - 4.0 (Predicted)

Significant increase in

hydrophobicity;

potential solubility

liability.

Topological Polar

Surface Area (TPSA)
26.0 26.0

Unchanged (Primary

amine remains the

sole polar handle).

Rotatable Bonds 2 5
Increased entropic

penalty upon binding.

Physical State
Liquid / Low-melting

solid
Waxy Solid

Increased

intermolecular

-stacking raises MP.

Structural Visualization
The following diagram illustrates the steric extension and the introduction of the secondary

aromatic node.
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Figure 1: Structural expansion from the propyl to the phenylpropyl scaffold. The distal phenyl

ring adds significant steric bulk and interaction potential.

Synthetic Methodologies
While 4-propylaniline is commercially ubiquitous, 4-(3-phenylpropyl)aniline often requires de

novo synthesis for custom library generation. The most robust, self-validating protocol utilizes a

Sonogashira coupling followed by hydrogenation. This avoids the regioselectivity issues

common in Friedel-Crafts alkylations.

Protocol: Synthesis of 4-(3-Phenylpropyl)aniline[1]
Phase 1: Sonogashira Coupling
Objective: Couple 4-iodoaniline with 3-phenyl-1-propyne to form the carbon skeleton.

Reagents: 4-Iodoaniline (1.0 eq), 3-Phenyl-1-propyne (1.2 eq),

(0.05 eq), CuI (0.10 eq),

(Base/Solvent).

Procedure:

Dissolve 4-iodoaniline in dry THF/

(1:1) under Argon.

Add the Pd catalyst and CuI; the solution typically turns dark.

Dropwise add 3-phenyl-1-propyne.

Stir at RT for 12-18 hours. Monitor by TLC (hexanes/EtOAc).

Workup: Filter through a Celite pad to remove Pd black. Concentrate filtrate.

Purification: Flash chromatography (Silica gel) to isolate 4-(3-phenylprop-1-ynyl)aniline.

Phase 2: Catalytic Hydrogenation
Objective: Reduce the internal alkyne to the saturated propyl linker.
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Reagents: Alkyne intermediate, 10% Pd/C (10 wt%), Methanol (solvent),

balloon (1 atm).

Procedure:

Dissolve the alkyne in MeOH. Flush the flask with

.

Add Pd/C catalyst carefully (pyrophoric risk).

Purge system with

gas (balloon). Stir vigorously at RT for 4-6 hours.

Validation: Monitor disappearance of the alkyne spot on TLC.

Workup: Filter through Celite. Evaporate solvent.

Result:4-(3-Phenylpropyl)aniline (typically >95% purity, off-white solid).
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Figure 2: Two-step synthetic workflow ensuring regiocontrol and high purity.

Structure-Activity Relationship (SAR)
Implications[2]
The "Linker Effect" in Drug Design
The substitution of a propyl group with a 3-phenylpropyl group is rarely a neutral change. It is a

strategic probe for the depth of a binding pocket.
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Hydrophobic Reach: The 3-phenylpropyl chain extends approximately 6-7

from the aniline nitrogen. This allows the distal phenyl ring to access "deep pockets" in
enzymes (e.g., Kinase Type II inhibitors) that a simple propyl group cannot reach.

Interaction Modes:

4-Propylaniline: Relies solely on van der Waals forces.

4-(3-Phenylpropyl)aniline: Can engage in T-shaped

-stacking with Tyrosine/Phenylalanine residues or Cation-

interactions with Lysine/Arginine residues deep in the protein cleft [2].

Metabolic Liability: The benzylic positions (both adjacent to the aniline ring and the distal

phenyl ring) are susceptible to Cytochrome P450-mediated hydroxylation. The 3-

phenylpropyl derivative introduces an additional benzylic site, potentially increasing

clearance rates compared to the propyl analog [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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